N-(2-furylmethyl)-2-(methylamino)acetamide
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Overview
Description
N-(2-furylmethyl)-2-(methylamino)acetamide is a chemical compound with the molecular formula C7H11NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both amide and amine functional groups
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with furan and involving the introduction of the amide and amine groups. The reaction typically requires the use of reagents such as acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the furan ring to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the amide group to an amine.
Substitution: Substitution reactions can occur at the furan ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Furan derivatives with higher oxidation states.
Reduction Products: Amines derived from the reduction of the amide group.
Substitution Products: Furan derivatives with different substituents.
Scientific Research Applications
N-(2-furylmethyl)-2-(methylamino)acetamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-furylmethyl)-2-(methylamino)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amide and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring can participate in π-π stacking interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
N-(2-furylmethyl)ethanamine: Similar structure but lacks the amide group.
N,N-Bis(2-furylmethyl)amine: Contains two furan rings and an amine group.
N-(2-furylmethyl)-N-methyl-1-phenyl-2-propanamine: Contains a phenyl group in addition to the furan and amine groups.
Uniqueness: N-(2-furylmethyl)-2-(methylamino)acetamide is unique due to its combination of furan, amide, and amine groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in various reactions and form multiple bonds makes it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWBVDUBKUYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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